Dimethyl 3,9-dioxoundecanedioate
Description
Dimethyl 3,9-dioxoundecanedioate (hypothetical structure based on nomenclature) is an esterified dicarboxylic acid derivative with an 11-carbon backbone featuring two ketone groups at positions 3 and 9, and methyl ester termini. The presence of both ketone and ester functional groups implies unique reactivity, such as participation in nucleophilic additions (ketones) or transesterification reactions (esters) .
Properties
CAS No. |
51414-49-4 |
|---|---|
Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
dimethyl 3,9-dioxoundecanedioate |
InChI |
InChI=1S/C13H20O6/c1-18-12(16)8-10(14)6-4-3-5-7-11(15)9-13(17)19-2/h3-9H2,1-2H3 |
InChI Key |
IECNUPXYNLHBSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCCCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,9-dioxoundecanedioate can be synthesized through the esterification of 3,9-dioxoundecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as fractional distillation.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,9-dioxoundecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Oxidation: 3,9-dioxoundecanedioic acid.
Reduction: 3,9-dioxoundecanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,9-dioxoundecanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polyesters and polyamides.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a prodrug.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.
Mechanism of Action
The mechanism of action of dimethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of 3,9-dioxoundecanedioic acid and methanol. The pathways involved include hydrolysis and subsequent metabolic processes that utilize the resulting products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Chain-Length Analogues
The following table compares dimethyl 3,9-dioxoundecanedioate with structurally related compounds from the evidence:
*Note: Properties for this compound are inferred due to lack of direct data.
Key Observations:
Functional Group Diversity: The target compound combines ketones and esters, enabling dual reactivity absent in dimethyl octadecanedioate (pure ester) or 3,9-dimethylundecane (nonpolar hydrocarbon) . The spirocyclic phosphate compound () shares a similar "3,9" substitution pattern but diverges in backbone complexity and halogen/phosphorus content, suggesting flame-retardant applications .
Chain-Length Effects :
- Dimethyl octadecanedioate (C18) has a longer aliphatic chain, enhancing hydrophobicity and suitability for lubricants, whereas the shorter C11 chain of this compound may improve solubility in polar solvents .
Reactivity and Stability :
Research Findings and Gaps
Experimental Data Limitations
No direct studies on this compound were identified in the evidence. However, insights can be extrapolated:
Contradictions and Uncertainties
- focuses on dimethyl fumarate (a distinct unsaturated ester), highlighting the need to avoid conflating nomenclature similarities with structural/functional equivalence .
- The spirocyclic compound () shares a numeric "3,9" pattern but diverges entirely in backbone and application, underscoring the importance of precise structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
